molecular formula C10H11N3O B2400991 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone CAS No. 1934519-58-0

1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone

Cat. No.: B2400991
CAS No.: 1934519-58-0
M. Wt: 189.218
InChI Key: OSLUBXGIZDNGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone is a heterocyclic compound with a molecular formula of C10H11N3O.

Scientific Research Applications

1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone has several applications in scientific research:

Preparation Methods

The synthesis of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone typically involves a multi-step process:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminium hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolopyrazines.

Mechanism of Action

The mechanism of action of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone can be compared with other pyrazolopyrazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-5-13-10(7(2)11-6)4-9(12-13)8(3)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUBXGIZDNGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)C)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.